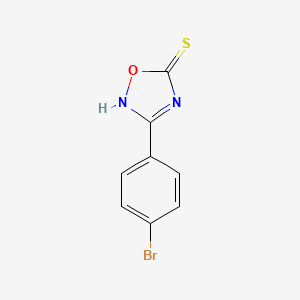
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol
説明
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a chemical compound characterized by its bromophenyl group attached to an oxadiazole ring with a thiol group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenyl hydrazine and carbon disulfide.
Reaction Steps: The hydrazine reacts with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide.
Reduction: The oxadiazole ring can undergo reduction reactions.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Phenyl Rings: Resulting from nucleophilic substitution reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalyst: Potential use as a catalyst in organic reactions.
Biology:
Biochemical Studies: Investigated for its role in biochemical pathways.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Medicine:
Drug Development: Explored for its therapeutic potential in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism by which 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with enzymes, affecting their catalytic activity.
類似化合物との比較
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a methoxy group instead of bromine.
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom imparts unique chemical properties compared to other halogenated analogs.
Thiol Group: The thiol group provides additional reactivity and potential for forming disulfide bonds.
This comprehensive overview highlights the significance of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol in various scientific and industrial applications
特性
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOVCSPUZASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)ON2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















